![molecular formula C12H13N3S B2822676 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine CAS No. 2097899-19-7](/img/structure/B2822676.png)
3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine
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Overview
Description
Thiazolo-pyridine derivatives are a class of compounds that have been studied for their diverse biological activities . They are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
Synthesis Analysis
The synthesis of similar compounds often involves the cyclocondensation of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates . The optimal reaction conditions, viz., heating reagents in toluene in the absence of an organic base, afford the target products in 48–74% yields .Molecular Structure Analysis
The molecular structure of these compounds is typically determined by elemental analysis and a number of spectroscopic methods (1H and 13C NMR, HPLC/MS, and FT-IR) as well as by X-ray diffraction analysis .Chemical Reactions Analysis
4-Thiazolidinones, if acceptor-activated at the α-position of the 2-ylidene substituent, can react through their enamide moiety as potent 1,3-binucleophiles in the annulations of the pyrrole and pyridine nuclei .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, one compound was reported to be a light-yellow powder with a melting point of 210–211 °C .Scientific Research Applications
- Thiazolo[3,2-a]pyrimidine derivatives, including 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine, exhibit high antitumor activity . Researchers have explored their potential as anticancer drugs, making them promising scaffolds for drug design.
- Beyond their synthetic potential, thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, serve as promising templates for drug development. Their versatility allows for tailoring binding sites to enhance efficacy .
Antitumor Activity
Design of New Medicines
Future Directions
Thiazolo-pyridine derivatives and related compounds continue to be an area of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . Future research may focus on the synthesis of new classes of these compounds and the exploration of their biological activities.
Mechanism of Action
Target of Action
The primary targets of 3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine are currently unknown. This compound is a derivative of thiazolo[3,2-c]pyrimidines, which are known to interact with various biological targets
Mode of Action
It is known that thiazolo[3,2-c]pyrimidines, which this compound is a derivative of, interact with their targets through a process called cyclocondensation . This involves the reaction of acyl or alkoxycarbonyl α-functionalized 2-methylidene-1,3-thiazolidin-4-ones with 1-chlorobenzyl isocyanates .
Biochemical Pathways
Thiazolo[3,2-c]pyrimidines, which this compound is a derivative of, are known to affect various biochemical pathways
Result of Action
Thiazolo[3,2-c]pyrimidines, which this compound is a derivative of, are known to have diverse biological activities
properties
IUPAC Name |
2-(3-methylidenepiperidin-1-yl)-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-9-3-2-6-15(8-9)12-14-10-7-13-5-4-11(10)16-12/h4-5,7H,1-3,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXGOQPNVDLGBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C2=NC3=C(S2)C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine |
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